5-Bromo-2-ethynyl-1,3-dimethoxybenzene
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Overview
Description
5-Bromo-2-ethynyl-1,3-dimethoxybenzene: is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzene, featuring bromine, ethynyl, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-ethynyl-1,3-dimethoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethynyl-1,3-dimethoxybenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce oxidized forms of the ethynyl group.
- Reduction reactions result in reduced benzene derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-2-ethynyl-1,3-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 2-Bromo-1,3-dimethoxybenzene
- 5-Bromo-2-iodo-1,3-dimethoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
Uniqueness: 5-Bromo-2-ethynyl-1,3-dimethoxybenzene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of substituents is not commonly found in other similar compounds, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
5-bromo-2-ethynyl-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-4-8-9(12-2)5-7(11)6-10(8)13-3/h1,5-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOKPBWIHRNWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C#C)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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